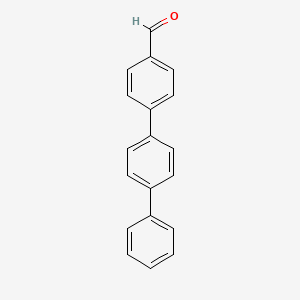

4-(4-phenylphenyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHBGIDOTCOEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455514 | |

| Record name | [1,1':4',1''-Terphenyl]-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17800-49-6 | |

| Record name | [1,1':4',1''-Terphenyl]-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Phenylphenyl Benzaldehyde and Its Analogs

Direct Synthetic Routes to 4-(4-phenylphenyl)benzaldehyde

Direct synthetic routes aim to construct the this compound molecule in a single or a few steps, often by forming the biaryl bond and the aldehyde group concurrently or in a sequential one-pot procedure.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. thermofisher.com

The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biaryls, including this compound. researchgate.netmdpi.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. thermofisher.comorgsyn.org A common approach for synthesizing this compound is the reaction of 4-bromobenzaldehyde (B125591) with phenylboronic acid. orgsyn.org

A modified and efficient Suzuki coupling protocol eliminates the need for expensive and sensitive catalysts like tetrakis(triphenylphosphine)palladium(0) by using palladium acetate (B1210297) and triphenylphosphine (B44618) to generate the active palladium(0) species in situ. orgsyn.org This method offers several advantages, including the use of unpurified reagents, no requirement for special apparatus, and no need for rigorous exclusion of air. orgsyn.org The use of 1-propanol (B7761284) as a solvent has been shown to further improve the cross-coupling process. orgsyn.org

Table 1: Suzuki-Miyaura Coupling for this compound Synthesis orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield |

| 4-Bromobenzaldehyde | Phenylboronic acid | Palladium acetate, Triphenylphosphine | Sodium carbonate | 1-Propanol/Water | High |

This protocol has been demonstrated to be scalable and efficient for the synthesis of various biaryls. orgsyn.org

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions are also employed for the synthesis of biphenyls. The Ullmann reaction, one of the earliest methods for biaryl synthesis, involves the copper-promoted coupling of two aryl halides. thermofisher.com Grignard reagents can also be used in cross-coupling reactions to form C-C bonds. thermofisher.com Additionally, palladium-catalyzed decarbonylative coupling reactions have been explored. For instance, a rhodium-catalyzed decarbonylative deuteration of 4-biphenylcarboxaldehyde has been reported, which proceeds to form diphenyl. dicp.ac.cn

Functional Group Interconversions for Aldehyde Formation

An alternative synthetic strategy involves first constructing the biphenyl (B1667301) backbone and then introducing the aldehyde group through functional group interconversion.

The oxidation of the corresponding alcohol, (4'-phenyl-[1,1'-biphenyl]-4-yl)methanol, is a direct and common method to obtain this compound. rsc.org This transformation is a crucial step in many synthetic routes. researchgate.net Various oxidizing agents and catalytic systems can be employed for this purpose.

A notable method involves the aerobic oxidation of alcohols using a bipyridyl-cinchona based palladium catalyst. rsc.org This method has been shown to produce 4-biphenylcarboxaldehyde in high yield (86.54%) and purity (98.66%). rsc.org The selective hydrogenation of 4-biphenylcarboxaldehyde can also lead to the formation of 4-biphenylmethanol. researchgate.net

Table 2: Oxidation of (4'-phenyl-[1,1'-biphenyl]-4-yl)methanol rsc.org

| Starting Material | Catalyst | Oxidant | Yield |

| (4'-phenyl-[1,1'-biphenyl]-4-yl)methanol | Bipyridyl-cinchona based palladium catalyst | Air | 86.54% |

Hydroformylation, also known as the oxo process, is a powerful industrial process for the production of aldehydes from alkenes. acs.orggoogle.com This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by a transition metal complex. google.com In the context of synthesizing analogs of this compound, hydroformylation of a corresponding vinyl biphenyl precursor could be a viable route.

While direct hydroformylation of 4-phenyl-1,1'-biphenyl is not explicitly detailed for the synthesis of this compound in the provided context, the principles of hydroformylation are well-established for various olefins. acs.orggoogle.com The reaction is atom-economical but can present challenges in controlling selectivity. acs.org Recent advancements have focused on supramolecular strategies to control the activity and selectivity of hydroformylation reactions. acs.org Furthermore, a copper hydride (CuH) catalyzed formal hydroformylation of vinyl arenes has been developed, offering a highly enantioselective route to α-aryl acetals which can be subsequently hydrolyzed to the corresponding aldehydes. nih.gov

Friedel-Crafts Derived Syntheses

The Friedel-Crafts reaction, a cornerstone of organic synthesis for C-C bond formation on aromatic rings, presents a viable, albeit challenging, pathway for the synthesis of this compound. This electrophilic aromatic substitution can be categorized into two main types: alkylation and acylation. libretexts.orgmasterorganicchemistry.com

In the context of synthesizing the target molecule, a Friedel-Crafts acylation approach would theoretically involve the reaction of biphenyl with a suitable formylating agent or a protected benzoyl chloride derivative. The direct formylation of biphenyl using formyl chloride is generally not feasible due to the instability of formyl chloride. sigmaaldrich.com Therefore, an indirect approach is necessary. One plausible route involves the acylation of biphenyl with 4-chloromethylbenzoyl chloride, followed by oxidation of the resulting chloromethyl group to an aldehyde. However, controlling regioselectivity to favor the para-substituted product is a significant challenge in Friedel-Crafts reactions with biphenyl.

Alternatively, a Friedel-Crafts alkylation could be envisioned, for instance, by reacting a suitable benzaldehyde (B42025) derivative with a phenylating agent. However, Friedel-Crafts alkylations are prone to issues such as polyalkylation and carbocation rearrangements, which can significantly reduce the yield of the desired product. libretexts.orgmasterorganicchemistry.com The alkyl group, being an activating group, makes the product more reactive than the starting material, leading to further alkylation. libretexts.org

A more controlled synthesis might involve the Friedel-Crafts acylation of biphenyl with a precursor to the aldehyde group. For example, acylation with oxalyl chloride would introduce a keto-acyl chloride group, which could then be selectively reduced to the aldehyde. The viability of such a reaction would depend on the stability of the acyl chloride reagent and the reaction conditions. sigmaaldrich.com

Given the limitations, multi-step syntheses that employ Friedel-Crafts reactions in an earlier stage are often preferred for constructing the biphenyl backbone, followed by functional group transformations to introduce the aldehyde moiety. smolecule.com For instance, a Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride could yield benzophenone, which can then be further functionalized and coupled to form the 4-phenylphenyl scaffold before introducing the aldehyde group.

Synthesis of Closely Related Biphenylbenzaldehyde Derivatives

The synthetic strategies for this compound can be extended and modified to produce a variety of its analogs with tailored electronic and structural properties.

Ethynyl-Substituted Analogs, e.g., 4-[2-(4-phenylphenyl)ethynyl]benzaldehyde

The introduction of an ethynyl (B1212043) linker into the biphenylbenzaldehyde framework is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. smolecule.com

For the synthesis of 4-[2-(4-phenylphenyl)ethynyl]benzaldehyde, a typical Sonogashira coupling would involve the reaction of 4-ethynylbenzaldehyde (B1303622) with a 4-halobiphenyl (e.g., 4-bromobiphenyl (B57062) or 4-iodobiphenyl) in the presence of a palladium catalyst, a copper(I) co-catalyst (such as CuI), and a base (like triethylamine (B128534) or diisopropylamine). smolecule.com Alternatively, the coupling can be performed between 4-bromobenzaldehyde and 4-ethynylbiphenyl. smolecule.com

A multi-step synthesis could start from simpler aromatic compounds, employing Friedel-Crafts acylation followed by coupling reactions to construct the desired structure. smolecule.com A patent describes a method for preparing para-phenyl alkynyl benzaldehydes, which are useful as building blocks for electrically conducting polymers. google.com

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| 4-Ethynylbenzaldehyde | 4-Bromobiphenyl | Pd catalyst, Cu(I) cocatalyst, Base | 4-[2-(4-phenylphenyl)ethynyl]benzaldehyde | smolecule.com |

| 4-Bromobenzaldehyde | 4-Ethynylbiphenyl | Pd catalyst, Cu(I) cocatalyst, Base | 4-[2-(4-phenylphenyl)ethynyl]benzaldehyde | smolecule.com |

Halogenated Biphenylbenzaldehydes, e.g., Fluorinated Analogs

The synthesis of fluorinated biphenylbenzaldehydes can be approached by either starting with fluorinated precursors or by introducing fluorine atoms at a later stage of the synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, allowing the coupling of a fluorinated aryl boronic acid with a bromo- or iodobenzaldehyde derivative, or vice versa. rsc.org For instance, the reaction of a fluorinated phenylboronic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst would yield the corresponding fluorinated biphenylbenzaldehyde. rsc.org

The synthesis of fluorinated biphenyls has been achieved by reacting aryl halides with various fluorinated boronic acids in the presence of a palladium catalyst and a base like K₃PO₄. rsc.org Another method involves the reaction of iodobenzene (B50100) with a fluorinated arylboronate catalyzed by copper. rsc.org The introduction of fluorine can significantly alter the electronic properties and metabolic stability of the molecule. mdpi.comnih.gov

A patent describes the preparation of fluorinated biphenyl derivatives, such as 3-trifluoromethyl-4'-methyl biphenyl, through methods like the Gomberg-Bachmann reaction, involving the diazotization of a fluorinated amine followed by reaction with another aromatic compound. google.com

Extended Polyaromatic Biphenylbenzaldehydes, e.g., Bis-biphenyl Derivatives

The synthesis of extended polyaromatic systems, such as bis-biphenyl derivatives containing a benzaldehyde moiety, often involves multi-step procedures. One common strategy is the condensation reaction of a diamine with an aldehyde. For example, bis(2-methoxybenzylidene)biphenyl-4,4'-diamine has been prepared by the reaction of benzidine (B372746) with o-methoxy benzaldehyde. scirp.org This approach can be adapted to create larger, more complex structures.

Another approach involves the Claisen-Schmidt condensation reaction between a substituted biphenyl ethanone (B97240) and a benzaldehyde to yield biphenyl chalcone (B49325) derivatives. rsc.org These chalcones can serve as precursors for further cyclization reactions to form more complex polyaromatic systems. The synthesis of biphenyl chalcone derivatives has been achieved through a Suzuki-Miyaura coupling to form the biphenyl ethanone, followed by condensation with a benzaldehyde. rsc.org

Research has also been conducted on the synthesis of bis-biphenyl salicylaldehyde (B1680747) Schiff base derivatives through the condensation of 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl (B1624425) with various substituted salicylaldehydes. researchgate.net

Ethereal Linkage Derivatives, e.g., Phenacyloxy Benzaldehyde Derivatives

Phenacyloxy benzaldehyde derivatives are typically synthesized via a Williamson ether synthesis. This involves the reaction of a hydroxybenzaldehyde with a phenacyl halide (e.g., phenacyl bromide) in the presence of a base. orientjchem.org

A study details the synthesis of several 4-phenacyloxy benzaldehyde derivatives through the substitution reaction of 4-hydroxybenzaldehyde (B117250) derivatives and phenacyl bromide derivatives. orientjchem.org The reaction is catalyzed by triethylamine in a micellar medium at room temperature. orientjchem.org For example, 4-phenacyloxy benzaldehyde was prepared from 4-hydroxybenzaldehyde and phenacyl bromide in methanol (B129727) at room temperature, yielding a yellowish-white solid. orientjchem.org

Table of Synthesized Phenacyloxy Benzaldehyde Derivatives orientjchem.org

| Starting Aldehyde | Starting Phenacyl Halide | Solvent/Catalyst | Product | Yield (%) | Melting Point (°C) |

| 4-Hydroxybenzaldehyde | Phenacyl bromide | Methanol/Triethylamine | 4-Phenacyloxy benzaldehyde | 60 | 120 |

| 4-Hydroxy-3-methoxybenzaldehyde | 4'-Bromophenacyl bromide | Ethanol (B145695)/Triethylamine | 4-(4-Bromophenacyloxy)-3-methoxybenzaldehyde | 46.3 | 108 |

Methodological Considerations in this compound Synthesis

The synthesis of this compound, while achievable through various routes, requires careful consideration of several methodological factors to ensure efficiency, selectivity, and scalability.

Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a highly effective method for constructing the biphenyl core. Key parameters that influence the yield and purity of the product include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For instance, palladium-catalyzed Suzuki-Miyaura coupling between 4-bromobenzaldehyde and 4-phenylboronic acid is a common and efficient route. However, the aldehyde group can sometimes interfere with the catalytic cycle, necessitating the use of protected aldehyde derivatives or careful optimization of reaction conditions.

Friedel-Crafts Reactions: While a direct Friedel-Crafts acylation to introduce the benzaldehyde group is challenging, this reaction can be useful for synthesizing precursors. sigmaaldrich.com Key considerations include the choice of Lewis acid catalyst (e.g., AlCl₃), the solvent, and the reaction temperature. Regioselectivity is a major concern, as acylation of biphenyl can lead to a mixture of ortho, meta, and para isomers. sigmaaldrich.com Using a large excess of one reactant or specific catalysts can sometimes improve the selectivity.

Purification: Regardless of the synthetic route, purification of the final product is crucial. Common techniques include recrystallization and column chromatography. The choice of solvent for recrystallization is critical for obtaining a high-purity product.

Protection Strategies: In multi-step syntheses, the aldehyde group may need to be protected to prevent unwanted side reactions during subsequent synthetic transformations. univpancasila.ac.id Common protecting groups for aldehydes include acetals and dithioacetals, which are stable under a variety of reaction conditions and can be readily removed when needed. univpancasila.ac.id The choice of protecting group depends on the specific reaction conditions of the subsequent steps.

Catalyst Optimization and Ligand Design

The efficiency and scope of the Suzuki-Miyaura reaction are profoundly influenced by the choice of catalyst and coordinating ligands. While nickel-based catalysts have emerged as a cost-effective alternative, palladium systems remain the most widely used. consensus.appacs.orgnih.gov Optimization in this area focuses on enhancing catalyst activity, stability, and turnover rates.

Catalyst Systems: Palladium complexes are the catalysts of choice, with the active species being palladium(0). rose-hulman.edu Precatalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or those generated in situ from a palladium(II) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are commonly employed. nrochemistry.comacs.org N-heterocyclic carbene (NHC)-Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes have also been shown to be highly efficient, air-stable catalysts for this type of coupling. researchgate.net For industrial applications and greener processes, heterogeneous catalysts, such as palladium nanoparticles supported on materials like starch-modified magnetic nanoparticles or DNA, have been developed. ua.esnih.govmdpi.com These offer the advantage of easy recovery and recyclability. ua.esmdpi.com

Ligand Design: Ligands play a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. acs.org The development of sophisticated ligands has been instrumental in expanding the utility of the Suzuki reaction.

Phosphine (B1218219) Ligands: Bulky, electron-rich biarylmonophosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl (B1301956) (JohnPhos), SPhos, and RuPhos, are highly effective in promoting the coupling of even challenging substrates. nrochemistry.comacs.org These ligands enhance the rate of both oxidative addition and reductive elimination.

Chiral Ligands: For the synthesis of chiral analogs, significant research has focused on designing chiral phosphine ligands. Novel ligands, created by adding chiral side chains (like lactates) to established backbones such as SPhos/RuPhos, have proven highly effective in achieving high yields and enantioselectivity in asymmetric Suzuki-Miyaura couplings. acs.orgfigshare.comnih.govacs.org

Arsine Ligands: Biphenyl-based arsine ligands have also been synthesized and successfully applied in palladium-catalyzed cross-coupling reactions, demonstrating the versatility of ligand design beyond phosphines. rsc.org

The following table illustrates the impact of different catalyst-ligand systems on the synthesis of biaryl compounds.

| Catalyst/Precatalyst | Ligand | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Pd2(dba)3 | JohnPhos | Aryl Halide + Arylboronic Acid | High | nrochemistry.com |

| NHC-Pd-PEPPSI | Unsymmetrical NHC | 4-bromobenzaldehyde + Phenylboronic Acid | >99 | researchgate.net |

| Pd(OAc)2 | Chiral Monophosphine (L1) | Aryl Bromide + Naphthylboronic Acid | 98 | acs.org |

| NiCl2(PCy3)2 | PCy3 | Aryl Sulfamate + Phenylboronic Acid | >99 | acs.org |

Solvent Systems and Reaction Condition Tuning

Optimizing reaction conditions such as the solvent, base, and temperature is crucial for maximizing yield and minimizing reaction times. The Suzuki-Miyaura reaction is notably flexible regarding the solvent system, accommodating a range from purely organic to aqueous media. libretexts.orgwikipedia.org

Solvent Systems:

Organic Solvents: Traditionally, solvents like toluene, tetrahydrofuran (B95107) (THF), 1,4-dioxane, and dimethylformamide (DMF) have been widely used. wikipedia.org

Aqueous Media: A significant advancement has been the ability to conduct the reaction in water or biphasic organic-water mixtures. wikipedia.orgcdnsciencepub.com This is not only economically and environmentally advantageous but also allows the use of water-soluble reagents and catalysts. wikipedia.orggctlc.org

Green Solvents: In line with green chemistry principles, alternative, more environmentally benign solvents have been successfully employed. These include 2-methyltetrahydrofuran (B130290) (2-Me-THF), tert-amyl alcohol, and non-ionic deep eutectic solvents (ni-DES). acs.orgnih.govdiva-portal.org

Reaction Condition Tuning: A model study optimizing the reaction of 4-bromobenzaldehyde with phenylboronic acid highlights the sensitivity of the reaction to various parameters. ua.es Using a magnetically recoverable palladium nanocatalyst, researchers systematically varied the base, solvent, catalyst loading, and time to achieve a quantitative yield. ua.es

The table below presents data from an optimization study for the Suzuki-Miyaura coupling of 4-bromobenzaldehyde and phenylboronic acid.

| Entry | Base | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2CO3 | Toluene | 0.05 | 12 | Low |

| 2 | K2CO3 | DMF | 0.05 | 12 | Low |

| 3 | K2CO3 | CH3CN | 0.05 | 12 | Low |

| 4 | K2CO3 | EtOH | 0.05 | 12 | Low |

| 5 | K2CO3 | H2O | 0.05 | 12 | Low |

| 6 | K2CO3 | H2O/EtOH (1:1) | 0.05 | 12 | >98 |

| 7 | K2CO3 | H2O/EtOH (1:1) | 0.025 | 12 | 68 |

| 8 | K2CO3 | H2O/EtOH (1:1) | 0.05 | 8 | 79 |

| 9 | t-BuOK | H2O/EtOH (1:1) | 0.05 | 12 | Poor |

| 10 | NaOH | H2O/EtOH (1:1) | 0.05 | 12 | Poor |

Data adapted from a study on a starch-based magnetic palladium nanocatalyst. ua.es

This systematic approach demonstrates that an equal mixture of water and ethanol as the solvent with potassium carbonate as the base provides the optimal conditions for this specific catalytic system. ua.es Further optimization can be achieved using automated systems and machine learning to navigate the vast parameter space of substrates and conditions. chemistryviews.org

Green Chemistry Principles in Synthesis

The synthesis of this compound and its analogs has increasingly incorporated the principles of green chemistry to reduce environmental impact. gctlc.orgrsc.orgasianpubs.org The Suzuki-Miyaura reaction is inherently adaptable to greener approaches.

Safer Solvents and Auxiliaries: The most significant green modification is the move away from hazardous organic solvents like DMF and dioxane towards water, ethanol-water mixtures, or other recognized green solvents. acs.orgnih.govgctlc.org This reduces waste and improves the safety profile of the synthesis. cdnsciencepub.comgctlc.org

Catalysis: This principle is central to the reaction. The development of highly active catalysts allows for very low catalyst loadings (measured in mol %), reducing the amount of precious metal required and minimizing waste. libretexts.orgua.es Furthermore, the design of recyclable catalysts, such as those on magnetic or fluorous supports, aligns with green principles by allowing for catalyst reuse over multiple cycles, which is seldom performed in teaching laboratories but is crucial for industrial processes. ua.esnih.govacs.org

Design for Energy Efficiency: Optimizing reactions to proceed under milder conditions, such as at room temperature or with reduced reaction times, significantly lowers energy consumption. ua.esgctlc.org For example, some optimized protocols can achieve high yields in as little as 30 minutes. gctlc.org

Atom Economy: Cross-coupling reactions are generally considered atom-economical as most of the atoms from the reactants are incorporated into the final product, generating less waste compared to other synthetic methods.

The application of these principles not only makes the synthesis more sustainable but also often leads to more efficient and cost-effective processes. rsc.org

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group that can undergo several types of chemical reactions. These include oxidation to form a carboxylic acid, reduction to yield an alcohol, and nucleophilic addition reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of 4-(4-phenylphenyl)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(4-phenylphenyl)benzoic acid. smolecule.com This transformation is a fundamental reaction in organic chemistry. iitk.ac.in A variety of oxidizing agents can be employed to achieve this, including potassium permanganate (B83412) and chromium trioxide. Another effective method utilizes sodium hypochlorite (B82951) in the presence of a base, which can be performed with or without microwave assistance. researchgate.net

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | KMnO₄ or CrO₃ | 4-(4-phenylphenyl)benzoic acid |

| This compound | NaClO, Base | 4-(4-phenylphenyl)benzoic acid |

Reduction Reactions to Alcohols

The aldehyde functional group can be reduced to a primary alcohol. iitk.ac.in In the case of this compound, reduction yields (4-(4-phenylphenyl)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). doubtnut.com For instance, benzaldehyde (B42025) can be reduced to benzyl (B1604629) alcohol using LiAlH₄. doubtnut.com Another approach involves the use of polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a potassium carbonate catalyst. researchgate.net The use of zinc and hydrochloric acid is also a viable method for the reduction of benzaldehyde to its corresponding alcohol. vedantu.com

Table 2: Reduction of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | NaBH₄ or LiAlH₄ | (4-(4-phenylphenyl)phenyl)methanol |

| This compound | PMHS, K₂CO₃ | (4-(4-phenylphenyl)phenyl)methanol |

| This compound | Zn, HCl | (4-(4-phenylphenyl)phenyl)methanol |

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.orglnct.ac.in This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield the final product. libretexts.org Aldehydes are generally more reactive towards nucleophilic addition than ketones due to lesser steric hindrance and electronic effects. libretexts.org

Aldehydes react with primary amines to form imines, which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.com When the aldehyde is aromatic, such as benzaldehyde, the resulting imine is often referred to as a Schiff base. masterorganicchemistry.comijmcmed.org This condensation reaction typically occurs under slightly acidic conditions and involves the elimination of a water molecule. masterorganicchemistry.com The formation of Schiff bases is a versatile reaction used in the synthesis of various organic compounds. biomedpharmajournal.orgsemanticscholar.orgnih.gov For example, benzaldehyde reacts with aniline (B41778) to produce N-benzylideneaniline. numberanalytics.com

The addition of hydrogen cyanide (HCN) to an aldehyde results in the formation of a cyanohydrin. chemistrysteps.comorgoreview.com This reaction involves the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon. orgoreview.comlibretexts.orglibretexts.org Due to the high toxicity of HCN, it is often generated in situ by reacting a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with an acid. libretexts.orglibretexts.org The reaction is typically base-catalyzed to ensure a sufficient concentration of the cyanide nucleophile. orgoreview.comlibretexts.orglibretexts.org The resulting cyanohydrins are valuable synthetic intermediates that can be further transformed into other functional groups, such as α-hydroxy acids and β-aminoalcohols. chemistrysteps.com

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the carbonyl group of aldehydes. msu.edu This reaction is a powerful tool for forming new carbon-carbon bonds. chemistrysteps.com The addition of a Grignard reagent to an aldehyde, followed by an acidic workup, yields a secondary alcohol. vedantu.comyoutube.com For example, the reaction of an aldehyde with a Grignard reagent can produce a secondary alcohol. vedantu.com Similarly, organozinc and organocuprate (Gilman) reagents can also be utilized for additions to carbonyl compounds. msu.edu Gilman reagents, in particular, can be useful for 1,4-conjugate additions to α,β-unsaturated aldehydes. libretexts.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(4-phenylphenyl)benzoic acid |

| (4-(4-phenylphenyl)phenyl)methanol |

| Acetaldehyde |

| Acetone |

| Acetone hydrate |

| Acetic acid |

| Acrolein |

| Allyl alcohol |

| 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione |

| 4-aminoantipyrine (B1666024) |

| Aniline |

| Benzaldehyde |

| Benzene (B151609) |

| Benzoic acid |

| Benzyl alcohol |

| N-benzylideneaniline |

| 2,2'-bipyridyl-4,4'-dialdehyde |

| 4-bromobenzaldehyde (B125591) |

| 1-(4-Bromophenyl) ethanol (B145695) |

| 1-(4-bromophenyl)ethanone |

| 5-bromo-2-hydroxybenzaldehyde |

| 2-methylpropylboronic acid |

| 4-(Bromomethyl)benzaldehyde |

| Cadmium(II) nitrate |

| Carbon dioxide |

| Carbonyl group |

| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid |

| 5-chloro-2 amino benzoic acid |

| 4-chlorobenzaldehyde |

| N-(4-Chlorobenzyl) 4-chlorobenzaldimine |

| para-chlorophenylmagnesium bromide |

| Chromium trioxide |

| Cinnamic acid |

| Cinnamic aldehyde |

| Cinnamyl alcohol |

| Copper(I) cyanide |

| N,N-dibenzylamine |

| 1,4-dibromobutane |

| para-dibromobenzene |

| N-(2,4-Dichlorobenzyl) 2,4-dichlorobenzaldimine |

| 4-(diethylamino)benzaldehyde |

| 2,5-difluorobenzaldehyde |

| 4-[2,5-difluoro-4-(4-formylphenyl)phenyl]benzaldehyde |

| 2,4-dihydroxybenzaldehyde |

| 4-dimethylaminobenzaldehyde |

| N,N'-bis(4-dimethylaminobenzylidene)benzene-1,3-diamine |

| 2,4-dimethyl-3-pentanone |

| 2,4-dinitrobenzaldehyde |

| Diphenyl methanol (B129727) |

| Enamine |

| Ethanol |

| Ethylamine |

| Ethyl bromide |

| 2-Ethyloxane-4-carbaldehyde |

| 4-(4-Ethylphenyl)benzaldehyde |

| Fehling's solution |

| 4-fluorobenzaldehyde |

| (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one |

| Formaldehyde |

| Formic acid |

| 4-formylphenylboronic acid |

| 5-Formyl-2-methoxyphenyl acetate (B1210297) |

| Grignard reagent |

| Hydrazine |

| Hydrochloric acid |

| Hydrogen cyanide |

| 2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde |

| 2-hydroxy-3 methoxybenzaldehyde |

| Hydroxylamine hydrochloride |

| Imine |

| Iodine |

| 4-Isobutylbenzaldehyde |

| 4-isobutylbenzyl alcohol |

| 4-isobutyric acid |

| Isobutyl chloride |

| Isopropyl alcohol |

| Ketone |

| Lithium aluminum hydride |

| Lithium chloride |

| Lithium dialkylcuprate |

| Mandelonitrile |

| 4-Methoxy-2-methylbenzaldehyde |

| 4-Methoxybenzaldehyde |

| 4-methylbenzaldehyde |

| 5-methyl-1,2,4-oxadiazole-3-carbaldehyde |

| N-methyl-4-phenyl-oxane-4-carboxamide |

| 1-Naphthaldehyde |

| 4-nitro benzaldehyde |

| 4-nitrobenzaldehyde |

| Oxaziridine |

| Oxime |

| 2-pentanone |

| 2-cyano-2-pentanol |

| 1,10-phenanthroline-2,9-dicarboxaldehyde |

| Phenylmagnesium bromide |

| 1,3-phenylenediamine |

| 4-phenyl-2 aminothiazole |

| 3-(4-phenylphenyl)prop-2-enal |

| 3-(4-phenylphenyl)prop-2-enoic acid |

| 4-Phenyloxane-4-carbaldehyde |

| 4-Phenyloxane-4-carboxylic acid |

| 4-Phenyloxane-4-methanol |

| Polymethylhydrosiloxane |

| Potassium carbonate |

| Potassium cyanide |

| Potassium permanganate |

| Salicylaldehyde (B1680747) |

| Schiff base |

| Silvial® (3-(4-isobutylphenyl)-2-methylpropanal) |

| Sodium borohydride |

| Sodium cyanide |

| Sodium hypochlorite |

| Sulfuric acid |

| Tetrahydropyran-4-one |

| Thiazole amine |

| Thiourea |

| Tollen's reagent |

| 3,4,5-trimethoxybenzaldehyde |

| Vanadium(V) oxide |

| Zinc |

| Zinc(II) nitrate |

| 4-biphenylmethyllithium |

| 4-biphenylmethylcuprate |

| 4-biphenylmethylzinc |

| 4-biphenylmethylmagnesium bromide |

| 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde |

| 2-[2-(4-phenylphenyl)ethyl]benzaldehyde |

| 4-biphenyl-4-amino-2-methyl pentanoic acid |

| (2r,4s)-4-[[4-(2-bromoethoxy)-4-oxobutanoyl]amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid |

| 2-(4-phenylphenyl)propan-2-yl carbamate |

| 2-(bromomethyl)-1,3-dichlorobenzene |

| 4-methyl biphenyl (B1667301) |

Condensation Reactions, e.g., Aldol (B89426) Condensations leading to Chalcones

The aldehyde functional group in this compound readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form chalcones. chemrevlett.com Chalcones are α,β-unsaturated ketones that serve as key intermediates in the synthesis of flavonoids and other biologically significant compounds. chemrevlett.com

The reaction involves the base-catalyzed condensation of this compound with an appropriate acetophenone (B1666503) derivative. smolecule.com The absence of α-hydrogens in this compound ensures it acts exclusively as the electrophilic aldehyde component, preventing self-condensation. rsc.org The general scheme for this reaction is the attack of the enolate, formed from the ketone in a basic medium (like NaOH or KOH), on the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the characteristic chalcone (B49325) backbone. chemrevlett.comrsc.org For instance, the reaction with 2-fluoroacetophenone (B1329501) produces (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one. smolecule.com

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Product |

| This compound | 2-Fluoroacetophenone | (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one smolecule.com |

| 4-Phenylbenzaldehyde (B31587) | 4-Fluoroacetophenone | (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one smolecule.com |

| 3,4-Dichlorobenzaldehyde | 4'-Phenylacetophenone | 3,4-Dichloro-4'-phenylchalcone |

Reactions Involving the Biphenyl Moiety

The biphenyl core of the molecule provides further opportunities for functionalization through reactions on the aromatic rings.

The biphenyl system is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on one of the aromatic rings. evitachem.comdalalinstitute.com The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. minia.edu.eglumenlearning.com The existing substituents on the biphenyl rings direct the position of the incoming electrophile. The formyl (-CHO) group is a deactivating, meta-directing group. However, the phenyl substituent on the other ring is an activating, ortho- and para-directing group. Therefore, electrophilic attack is more likely to occur on the unsubstituted phenyl ring at the positions para to the point of attachment. vulcanchem.com Common EAS reactions include nitration (using nitric acid and sulfuric acid to generate the NO₂⁺ electrophile) and sulfonation (using fuming sulfuric acid to generate SO₃). lumenlearning.comvulcanchem.com

Modern synthetic strategies often utilize transition metal-catalyzed cross-coupling reactions to construct the biphenyl scaffold itself or to further functionalize it. acs.org The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. nih.govresearchgate.net

This reaction is highly relevant for the synthesis of this compound precursors. For example, a key step could involve the coupling of 4-formylphenylboronic acid with a halogenated benzene derivative or, conversely, coupling phenylboronic acid with a 4-halobenzaldehyde derivative. academie-sciences.fr Furthermore, if a halogen atom is present on a derivative of this compound, it can serve as a handle for introducing a wide variety of substituents via cross-coupling, enabling the synthesis of complex, highly functionalized molecules. nih.gov

Table 2: Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product Type |

| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ / Ligand | Biphenyl nih.gov |

| Aryl Carbamates | Arylboronic acids | Nickel Catalyst | Biphenyl Derivative nih.gov |

| Brominated TRAMs | Arylboronic acids | Pd(PPh₃)₄ | Biaryl-containing TRAMs academie-sciences.fr |

| 4-Halobenzaldehyde | Phenylboronic acid | Palladium Catalyst | 4-Phenylbenzaldehyde academie-sciences.fr |

Synthesis of Advanced Derivatives

The reactivity of this compound is harnessed to create more complex molecules with specific functions, such as ligands for metal coordination and monomers for polymer synthesis.

The aldehyde group readily undergoes condensation with thiosemicarbazide (B42300) or its derivatives to form thiosemicarbazones. ikm.org.myasianpubs.org This reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the aldehyde's carbonyl carbon, followed by dehydration to yield the thiosemicarbazone. ikm.org.my

The resulting this compound thiosemicarbazone is a multidentate ligand capable of coordinating with metal ions through its sulfur and nitrogen atoms. ikm.org.mynih.gov These types of ligands are of significant interest in coordination chemistry. For example, a 4-phenyl-1-benzaldehyde thiosemicarbazone ligand has been used to synthesize a tetranuclear platinum(II) complex. nih.gov The biphenyl moiety in these ligands can influence the steric and electronic properties of the resulting metal complexes.

The bifunctional nature of this compound and its derivatives makes them valuable monomers or precursors for the synthesis of advanced polymers. The aldehyde group can participate in polycondensation reactions. For example, reaction with diamines can lead to the formation of polyimines (Schiff base polymers), which are known for their interesting electronic and optical properties. smolecule.com

Moreover, the rigid biphenyl unit is a desirable component in the backbone of high-performance polymers, such as aromatic polyamides and polyesters, as it imparts thermal stability and specific mechanical properties. scirp.org Derivatives of this compound, such as the corresponding dicarboxylic acid or diamine, can be synthesized and subsequently used as monomers in polymerization reactions to create materials with tailored characteristics for applications in materials science. scirp.orgsmolecule.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. The ¹H NMR spectrum of 4-(4-phenylphenyl)benzaldehyde exhibits distinct signals for the aldehydic proton and the aromatic protons on the biphenyl (B1667301) framework. researchgate.netprepchem.comresearchgate.netijsdr.orgresearchgate.net

The aldehydic proton (CHO) characteristically appears as a sharp singlet in the downfield region of the spectrum, typically around δ 10.06 ppm. orgsyn.orgbeilstein-journals.orgoiccpress.com This significant downfield shift is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group.

The aromatic region of the spectrum, between δ 7.40 and δ 8.10 ppm, displays a more complex series of multiplets corresponding to the nine aromatic protons. orgsyn.orgbeilstein-journals.orgoiccpress.com The specific chemical shifts and coupling patterns depend on the solvent used. For instance, in DMSO-d₆, the signals appear as distinct doublets and triplets, allowing for the assignment of specific protons on both phenyl rings. orgsyn.org In CDCl₃, the signals are similarly resolved, with doublets and multiplets that confirm the substitution pattern of the biphenyl system. beilstein-journals.orgoiccpress.com

Detailed analysis of the coupling constants (J-values) helps to establish the connectivity between adjacent protons on the aromatic rings. orgsyn.orgoiccpress.com

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz | References |

|---|---|---|---|---|---|

| Aldehyde (-CHO) | 10.06 | 10.06 | Singlet (s) | N/A | orgsyn.orgbeilstein-journals.orgoiccpress.com |

| Aromatic Protons | 7.96 (d) | 8.01 (d) | Doublet (d) | 8.1 - 8.3 | orgsyn.orgbeilstein-journals.org |

| Aromatic Protons | 7.76 (d) | 7.91 (d) | Doublet (d) | 7.7 - 8.1 | orgsyn.orgbeilstein-journals.orgoiccpress.com |

| Aromatic Protons | 7.68 – 7.60 (m) | 7.77 (d) | Multiplet (m) / Doublet (d) | 7.4 | orgsyn.orgbeilstein-journals.org |

| Aromatic Protons | 7.53 – 7.36 (m) | 7.52 (t) | Multiplet (m) / Triplet (t) | 7.0 - 7.4 | orgsyn.orgbeilstein-journals.orgoiccpress.com |

Note: Chemical shifts and coupling constants can vary slightly between different sources and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. researchgate.netprepchem.comijsdr.org The spectrum for this compound shows distinct resonances for each of the 13 carbon atoms in its unique electronic environment.

The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, appearing at approximately δ 191.8-193.5 ppm. orgsyn.orgbeilstein-journals.org The remaining signals in the aromatic region, typically between δ 127 and δ 148 ppm, are assigned to the twelve carbons of the biphenyl system. orgsyn.orgbeilstein-journals.orgrsc.org The quaternary carbons (those not bonded to hydrogen) can be distinguished from the protonated carbons, and specific assignments can be made based on chemical shift predictions and comparison with related structures. beilstein-journals.orgrsc.org

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | References |

|---|---|---|---|

| Aldehyde (-CHO) | 191.84 - 191.9 | 193.5 | orgsyn.orgbeilstein-journals.orgrsc.org |

| Quaternary Carbon | 147.13 - 147.2 | 146.7 | orgsyn.orgbeilstein-journals.orgrsc.org |

| Quaternary Carbon | 139.65 - 139.7 | 139.6 | orgsyn.orgbeilstein-journals.orgrsc.org |

| Quaternary Carbon | 135.15 - 135.2 | 135.9 | orgsyn.orgbeilstein-journals.orgrsc.org |

| Aromatic CH | 130.21 - 130.2 | 131.0 | orgsyn.orgbeilstein-journals.orgrsc.org |

| Aromatic CH | 128.96 - 128.9 | 129.9 | orgsyn.orgbeilstein-journals.orgrsc.org |

| Aromatic CH | 128.42 - 128.4 | 129.4 | orgsyn.orgbeilstein-journals.orgrsc.org |

| Aromatic CH | 127.63 - 127.7 | 128.2 | orgsyn.orgbeilstein-journals.orgrsc.org |

Note: The exact number of unique signals and their shifts depend on the solvent and experimental parameters.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent protons on each of the aromatic rings, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HMQC or HSQC spectrum would link each aromatic proton signal to its corresponding carbon signal, simplifying the assignment of the protonated carbons in the ¹³C NMR spectrum.

Though specific 2D spectra are not always published in general literature, the detailed and confident assignments reported for both ¹H and ¹³C spectra strongly imply that such techniques were used to corroborate the findings. researchgate.netorgsyn.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide information on molecular structure and bonding. researchgate.netprepchem.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. researchgate.netprepchem.com

The most prominent feature is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde functional group, which appears around 1700-1709 cm⁻¹. orgsyn.orgoiccpress.com The aromatic nature of the compound is confirmed by the presence of C-H aromatic stretching vibrations, typically observed above 3000 cm⁻¹ (e.g., 3065 cm⁻¹), and C=C stretching vibrations within the aromatic rings, which give rise to bands in the 1475-1606 cm⁻¹ region. orgsyn.orgoiccpress.com Other characteristic bands include those for C-H bending and skeletal vibrations of the biphenyl structure. orgsyn.orgoiccpress.com

Key FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Assignment | References |

|---|---|---|

| ~3065 | Aromatic C-H Stretch | oiccpress.com |

| 1700 - 1709 | Aldehyde C=O Stretch | orgsyn.orgoiccpress.com |

| 1606 | Aromatic C=C Stretch | orgsyn.org |

| 1587 | Aromatic C=C Stretch | oiccpress.com |

| 1475 | Aromatic C=C Stretch | oiccpress.com |

| 1170 | C-H In-plane Bending | orgsyn.org |

| 839 | C-H Out-of-plane Bending | orgsyn.org |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing information that may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy is valuable for characterizing the vibrations of the biphenyl backbone and for studying low-frequency modes associated with the crystal lattice. mdpi.comresearchgate.net

Studies comparing experimental Raman, IR, and Inelastic Neutron Scattering (INS) spectra with periodic Density Functional Theory (DFT) calculations have allowed for a comprehensive assignment of the vibrational modes. mdpi.comresearchgate.net The Raman spectrum shows characteristic bands for the aromatic rings and the aldehyde group. researchgate.net Importantly, in the low-frequency region (below 450 cm⁻¹), Raman spectroscopy helps to identify external lattice modes and large-amplitude internal motions, such as the torsion of the phenyl group. mdpi.comresearchgate.net These low-wavenumber modes are crucial for understanding the dynamics and packing of the molecules in the crystalline state. mdpi.com

Mass Spectrometry

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental formula of a compound, as well as in assessing its purity.

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular mass of a compound, which in turn allows for the confident verification of its elemental composition. smolecule.comchemsrc.com Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios to four or more decimal places, enabling the differentiation between compounds with the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₉H₁₄O. The theoretical exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, and oxygen. This calculated value is then compared to the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. smolecule.comresearchgate.net A close match between the theoretical and experimental values, typically within a few parts per million (ppm), provides strong evidence for the assigned elemental composition.

Table 1: Elemental Composition and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₄O |

| Theoretical Exact Mass | 258.104466 u |

| Experimentally Determined Mass (Hypothetical) | 258.1042 u |

| Mass Accuracy (Hypothetical) | < 5 ppm |

| Note: The experimentally determined mass and mass accuracy are hypothetical values for illustrative purposes, as specific experimental HRMS data for this compound is not publicly available. The theoretical exact mass is calculated based on isotopic masses. |

The verification of the elemental formula of this compound is achieved by comparing the calculated exact mass with the value obtained from HRMS analysis. smolecule.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any volatile impurities. medistri.swissresearchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. medistri.swiss As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. medistri.swiss

The purity of a this compound sample can be determined by the relative area of its peak in the resulting chromatogram. Impurities, such as residual starting materials, solvents from the synthesis or purification process, or degradation products (e.g., the corresponding carboxylic acid, 4-(4-phenylphenyl)benzoic acid, formed by oxidation), would appear as separate peaks. researchgate.net The mass spectrum of each impurity peak can then be used for its identification by comparing it to spectral libraries or through interpretation of its fragmentation pattern. medistri.swissorientjchem.org

Table 2: Potential Volatile Impurities in this compound Analysis by GC-MS

| Potential Impurity | Potential Origin |

| Benzene (B151609), Toluene | Residual solvents |

| Biphenyl | Starting material/byproduct |

| 4-Phenylbenzoic acid | Oxidation product |

| Unreacted starting materials | Incomplete reaction |

| This table lists hypothetical impurities that could be detected by GC-MS during the analysis of this compound. |

X-ray Crystallography and Solid-State Structure Analysis

Single crystal X-ray diffraction analysis of this compound provides the most accurate data on its molecular structure. By irradiating a single crystal of the compound with an X-ray beam, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision.

The crystal structure of this compound reveals key geometric parameters. This includes the planarity of the benzaldehyde (B42025) moiety and the dihedral angle between the two phenyl rings of the biphenyl group. In related biphenyl systems, the rotational barrier between the phenyl rings has been a subject of interest, and in the solid state, the observed conformation is a balance between intramolecular steric effects and intermolecular packing forces. brynmawr.edu For this compound, the analysis would confirm the expected C-C and C=O bond lengths and the angles within the aromatic rings and the aldehyde functional group.

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for explaining the physical properties of the solid material.

In the crystalline state of this compound, a notable intermolecular interaction is the formation of C-H…O hydrogen bonds. rsc.org The crystal structure shows that molecules form dimers, which are linked by interactions between the oxygen atom of the carbonyl group (C=O) of one molecule and a hydrogen atom from the C(9)-H group (the aldehydic hydrogen) of an adjacent molecule. rsc.org This type of weak hydrogen bond, where a carbon atom acts as the hydrogen donor, is a significant force in the crystal packing of many organic compounds. nih.govnih.gov

Table 3: Intermolecular Interaction in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| C-H…O Hydrogen Bond | C(9)-H (aldehyde) | C=O (carbonyl) | Forms a dimeric structure linking adjacent molecules. rsc.org |

| This table summarizes the key intermolecular hydrogen bonding interaction identified in the crystal structure of this compound. |

Analysis of Intermolecular Interactions in the Crystalline State

Other Non-Covalent Interactions Influencing Crystal Packing

The crystal structure of this compound is predominantly stabilized by a network of weak C-H···O hydrogen bonds. rsc.orgrsc.orgresearchgate.net These interactions are a critical factor in the formation of the supramolecular assembly.

C-H···O Hydrogen Bonds

In the solid state, the most significant intermolecular contact is a C-H···O hydrogen bond that links adjacent molecules into centrosymmetric dimers. rsc.orgrsc.org This bond forms between the aldehydic hydrogen atom of one molecule and the carbonyl oxygen atom of a neighboring molecule. The crystal structure reveals that the C=O group and the aldehydic C(9)–H group of adjacent molecules are involved in this linkage. rsc.org The formation of these dimers can be considered a key supramolecular synthon in the crystal lattice.

Detailed geometric parameters for this interaction have been determined through X-ray crystallography, providing clear evidence for its role in the crystal packing. rsc.org While the primary interaction involves the aldehydic C-H, computational and spectroscopic studies in the liquid phase suggest that aromatic C-H groups could also participate in such bonding, though the solid-state structure confirms the aldehydic C-H as the definitive donor. rsc.org The energy associated with this dimerization has been estimated experimentally in the liquid phase to be approximately -8.2 ± 0.5 kJ mol⁻¹. rsc.orgrsc.org

| Interaction Type | Donor | Acceptor | Description | Source |

|---|---|---|---|---|

| C-H···O Hydrogen Bond | Aldehydic C-H | Carbonyl Oxygen (O) | Forms a centrosymmetric dimer, linking two molecules. This is the primary interaction governing the crystal packing. | rsc.org |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 4-(4-phenylphenyl)benzaldehyde, these calculations elucidate its electronic distribution, orbital energies, and potential for chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and torsional angles of the ground state molecule. mdpi.com The optimization process finds the lowest energy conformation, which for this molecule involves the relative orientation of the two phenyl rings and the aldehyde group.

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

In this compound, the HOMO is typically localized over the electron-rich biphenyl (B1667301) ring system, while the LUMO is often centered on the aldehyde group and the adjacent phenyl ring, indicating that this region is the most likely site for nucleophilic attack. jh.edu The delocalized π-system of the biphenyl moiety significantly influences the HOMO-LUMO gap. jh.edu

Table 1: Conceptual Frontier Molecular Orbital Properties for Aromatic Aldehydes

| Property | Description | Typical Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | The biphenyl group contributes significantly, making it the primary site for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | The carbonyl group (C=O) makes the aldehyde carbon an electrophilic center, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. The extended conjugation of the biphenyl system modulates this gap. |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller–Plesset second-order perturbation theory (MP2), are highly accurate for predicting molecular properties. jh.edu They are employed to calculate spectroscopic data, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. rsc.org

These calculations can also elucidate reaction pathways. For instance, ab initio methods can model the transition states and energy barriers for reactions involving the aldehyde group, such as nucleophilic additions or oxidations. While these calculations were unable to fully corroborate some NMR results for isolated dimers of 4-phenylbenzaldehyde (B31587), they are crucial for understanding reaction mechanisms at a molecular level. rsc.org

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Intermolecular Interactions

While quantum calculations are ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in the condensed phase (solid or liquid). MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into dynamic processes and intermolecular forces over time.

For this compound, MD simulations can reveal how molecules pack in a crystal and interact in a solution. A comprehensive study on the closely related 4-phenylbenzaldehyde demonstrated that in the liquid phase, C–H⋯O hydrogen bonds are significant intermolecular interactions. rsc.orgresearchgate.net MD simulations, through the calculation of radial distribution functions, showed a preference for specific C-H groups to act as hydrogen bond donors to the carbonyl oxygen. rsc.org These weak interactions, along with π-π stacking between the phenyl rings, govern the physical properties of the substance, such as its melting point and solubility. MD simulations have also been used to understand the conformational mobility of chlorinated biphenyls. nih.gov

Computational Design of Supramolecular Architectures

The rigid, extended structure of this compound makes it an excellent building block (or tecton) for constructing larger, ordered structures known as supramolecular architectures. Computational methods are vital in the rational design of these systems.

By modeling the non-covalent interactions (e.g., hydrogen bonding, π-π stacking), scientists can predict how molecules of this compound or its derivatives will self-assemble. For example, derivatives can be designed to form specific structures like liquid crystals, molecular cages, or porous organic frameworks. researchgate.netmdpi.com Computational studies on biphenyl derivatives have shown that even small structural variations can have dramatic effects on the resulting supramolecular systems. rsc.org A study on a new zinc(II) complex with a ligand derived from 4-biphenylcarbaldehyde highlighted the role of π⋯π stacking and other intermolecular interactions in forming a three-dimensional supramolecular structure. researchgate.net These predictive capabilities accelerate the discovery of new materials with tailored properties for applications in catalysis, separation, and electronics.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which serves to validate both the computational method and the interpretation of experimental results. For 4-phenylbenzaldehyde, periodic DFT calculations have been shown to provide a nearly one-to-one match with experimental inelastic neutron scattering (INS) spectra. mdpi.comua.pt

This synergy is particularly useful for assigning vibrational modes. For example, calculations were able to unambiguously assign the torsional mode of the aldehyde group (-CHO) and the phenyl group torsion, correcting previous assignments that were based on calculations of an isolated molecule. mdpi.com The excellent agreement between the calculated and observed wavenumbers validates the computational model and provides a reliable assignment of the experimental spectrum. mdpi.comdntb.gov.ua This approach is crucial for understanding the dynamics of the molecule in its crystalline state. mdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Torsional Modes in 4-Phenylbenzaldehyde

| Vibrational Mode | Experimental INS Wavenumber (cm⁻¹) | Calculated Wavenumber (Periodic DFT) (cm⁻¹) | Calculated Wavenumber (Isolated Molecule) (cm⁻¹) |

| –CHO Torsion | 152–162 | 148–153 | 139 |

| Phenyl Torsion | 118–128 | Not explicitly separated, but calculations corrected the assignment from isolated molecule predictions. | Significantly underestimated |

Source: Data derived from studies on 4-phenylbenzaldehyde, a closely related compound, highlighting the accuracy of periodic DFT calculations for crystalline systems. mdpi.com

Academic Applications and Advanced Materials Development

Applications in Materials Science

The biphenyl-aldehyde structure of 4-(4-phenylphenyl)benzaldehyde serves as a versatile platform for the design and synthesis of a wide array of materials with tailored optical, electronic, and structural properties.

While direct and extensive research on the specific use of this compound in commercial OLEDs is not widely documented, its structural components are hallmarks of molecules used in organic electronics. The biphenyl (B1667301) core is a well-known chromophore that can be functionalized to tune the electronic and photophysical properties of materials. Benzaldehyde (B42025) derivatives are frequently employed in the synthesis of larger conjugated systems that form the emissive or charge-transporting layers in OLEDs. The aldehyde group provides a convenient handle for further chemical modifications, allowing for the construction of complex molecules with desired functionalities for organic electronic devices. For instance, derivatives of benzaldehyde are known to be building blocks in the synthesis of photoluminescent materials.

The rigid, rod-like structure of the biphenyl group in this compound is a key feature for the design of liquid crystalline materials. The length and rigidity of the molecule can promote the formation of anisotropic liquid crystal phases (mesophases). Research has demonstrated the synthesis of novel liquid crystalline compounds from benzaldehyde derivatives. For example, a series of 4-(4′-alkoxybiphenyl-4-carboxy)benzaldehydes, which share a similar biphenyl-aldehyde core, have been synthesized and shown to exhibit liquid crystalline behavior. researchgate.net These compounds display various mesophases, including chiral smectic C, smectic, cholesteric, and nematic phases. researchgate.net The presence of the aldehyde group allows for the synthesis of Schiff base-type liquid crystals, further expanding the range of potential mesomorphic materials. mdpi.com The modification of the terminal groups on the biphenyl structure is a common strategy to control the type of mesophase and the temperature range of its stability.

| Compound Family | Observed Mesophases | Reference |

| 4-(4′-Alkoxybiphenyl-4-carboxy)benzaldehydes | Chiral Smectic C, Smectic, Cholesteric, Nematic | researchgate.net |

| Schiff Base Derivatives of Benzaldehyde | Nematic, Smectic | semanticscholar.orgresearchgate.net |

| Benzyloxy-terminated Schiff Bases | Nematic, Smectic A | mdpi.com |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. The synthesis of COFs often relies on the reaction between multitopic building blocks, such as aldehydes and amines, to form stable, porous networks. The aldehyde functionality of this compound makes it a suitable candidate as a building block for COF synthesis. Specifically, biphenyl carboxaldehydes can be used to construct COFs with defined pore sizes and functionalities. youtube.comresearchgate.net The reaction of this compound with a complementary amine linker, for instance, can lead to the formation of an imine-linked COF. The biphenyl unit would form the struts of the framework, contributing to its rigidity and porosity. The properties of the resulting COF, such as pore size and surface area, can be tuned by the choice of the complementary building block. nih.gov

| COF Monomer Type | Linkage Type | Potential Application |

| Biphenyl Carboxaldehyde | Imine, β-Ketoenamine | Gas Storage, Catalysis, Sensing |

In polymer chemistry, this compound can serve as a functional monomer for the synthesis of various polymers. The aldehyde group can participate in a range of polymerization reactions, such as polycondensation with amines or active methylene (B1212753) compounds. The incorporation of the biphenyl moiety into the polymer backbone can impart desirable properties such as thermal stability, mechanical strength, and specific optical or electronic characteristics. For example, the synthesis of poly(azomethine)s through the reaction of aromatic dialdehydes with diamines is a well-established method for preparing conjugated polymers. While specific examples of large-scale polymerization of this compound are not extensively detailed in readily available literature, its structure is analogous to monomers used in the synthesis of high-performance polymers.

The extended π-conjugated system of the biphenyl group in this compound suggests its potential for applications in nonlinear optics (NLO). Organic molecules with large hyperpolarizabilities are of great interest for applications in optical data storage, optical switching, and frequency conversion. nih.gov The presence of an electron-withdrawing aldehyde group and an electron-donating phenyl group can lead to a significant intramolecular charge transfer, a key factor for high NLO response. semanticscholar.org Studies on related benzaldehyde derivatives have shown that they can exhibit significant third-order nonlinear optical susceptibility. semanticscholar.orgresearchgate.net The modification of the biphenyl structure with different substituents can further enhance these properties.

| Material Class | Key Property | Potential Application |

| Benzaldehyde Derivatives | Nonlinear Refractive Index, Third-Order Susceptibility | Optical Switching, Frequency Conversion |

| Chalcone (B49325) and Schiff Base Derivatives | Second Harmonic Generation | Optoelectronics |

Role in Catalysis

The application of this compound in catalysis is an emerging area of research. Its molecular structure can be exploited in several ways. For instance, it has been investigated as a component in nanoconfined ionic liquids for catalytic reactions. Furthermore, a comprehensive study on the C-H···O hydrogen bonding in 4-phenyl-benzaldehyde has revealed the formation of dimers in the liquid phase. nih.gov This understanding of intermolecular interactions is crucial for its application in condensed-phase catalysis, as these interactions can influence reaction rates and selectivity. While the compound itself may not be a catalyst, it can act as a ligand or a structural component in more complex catalytic systems.

Substrate in Carbocation-Catalyzed Aldehyde-Olefin Metathesis

Carbocation-catalyzed aldehyde-olefin metathesis is an emerging, atom-economical method for forming new carbon-carbon double bonds. While this field is developing, the specific role of this compound as a substrate is not prominently documented in scientific literature. However, structurally related entities are key to this process. Research has shown that a highly efficient catalyst for this transformation is the 4-phenylphenyl-diphenylmethylium ion, a stable carbocation. This organocatalyst, which shares the biphenyl backbone with this compound, has been successfully used to catalyze intramolecular aldehyde-olefin metathesis with low catalyst loading and under mild conditions, yielding various functionalized indene (B144670) derivatives.

Precursor for Catalytic Ligands in Organic Transformations

The aldehyde group of this compound is a versatile handle for synthesizing complex molecules, including ligands for catalysis. Through Schiff base condensation with primary amines, the aldehyde can be readily converted into imines. The resulting N-donor atom, combined with potential coordination from the aldehyde's original oxygen atom or other parts of the molecule, allows for the formation of bidentate or polydentate ligands. These ligands are instrumental in coordination chemistry and homogeneous catalysis, where the steric bulk and electronic properties of the biphenyl framework can be used to tune the reactivity and selectivity of a metal center. For example, analogous benzaldehyde derivatives are widely used to prepare hemilabile ligands, which are of particular interest in catalytic processes because one part of the ligand can dissociate to open a coordination site for a substrate.

Supramolecular Chemistry and Self-Assembly

The rigid, planar structure of the biphenyl group combined with the polar aldehyde function makes this compound an excellent candidate for studying and utilizing molecular self-assembly.

Design of Self-Assembled Systems based on Non-Covalent Interactions

Non-covalent interactions are the driving force behind the self-assembly of molecules into larger, ordered structures. In the case of this compound (also referred to as 4-phenyl-benzaldehyde), detailed spectroscopic and crystallographic studies have revealed the presence of specific intermolecular forces. In both the crystal and liquid phases, the molecule forms dimers linked by weak C-H···O hydrogen bonds between the aldehydic hydrogen and the carbonyl oxygen of an adjacent molecule. This interaction, though weaker than classical hydrogen bonds, is significant enough to dictate the local arrangement of molecules.

Table 1: Key Non-Covalent Interactions in this compound

| Interacting Groups | Type of Interaction | Resulting Structure |

|---|---|---|

| Aldehyde C-H and Carbonyl C=O | C-H···O Hydrogen Bond | Dimer Formation |

Engineering of Ordered Architectures for Functional Materials

The molecular shape of this compound makes it an ideal precursor for calamitic (rod-shaped) liquid crystals. The rigid biphenyl core acts as a mesogen—the fundamental unit that encourages the formation of liquid crystalline phases. By chemically modifying the aldehyde group, chemists can elongate the structure to enhance its rod-like character, a key requirement for liquid crystal behavior.

For instance, the aldehyde can undergo reactions to form ester or imine (Schiff base) linkages, connecting the biphenyl core to other aromatic units. researchgate.net These extended, rigid molecules can then self-assemble into ordered, fluid phases like the nematic or smectic phases, which are the basis for display technologies and optical sensors. colorado.edutubitak.gov.trresearchgate.net The ability to form helical filaments in some bent-core liquid crystals derived from similar building blocks opens possibilities for creating chiral nanostructures from achiral molecules, useful in enantioselective separations. colorado.edu Thus, this compound is a key component in the bottom-up engineering of functional materials where molecular order dictates macroscopic properties. tubitak.gov.tr

Intermediate in Complex Organic Synthesis

Beyond its direct applications, this compound is a crucial starting material for constructing more elaborate molecules for a range of scientific fields.

Precursor for Advanced Organic Building Blocks

Organic building blocks are functionalized molecules used for the modular assembly of complex molecular architectures. researchgate.net this compound is a prime example, serving as a versatile platform for fundamental carbon-carbon bond-forming reactions that yield more advanced intermediates. The reactivity of its aldehyde group is central to this utility.

Two prominent examples are the Wittig reaction and the Knoevenagel condensation:

Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide. Using this compound, this produces stilbene-like derivatives with an extended π-conjugated system, which are of interest for their optical and electronic properties. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a molecule containing an active methylene group. rsc.org This is a reliable method for forming a new carbon-carbon double bond, leading to products like α,β-unsaturated carbonyls or nitriles, which are themselves versatile building blocks for pharmaceuticals and polymers. researchgate.net

Through these and other transformations, this compound is converted into a variety of more complex structures, demonstrating its role as a foundational building block in the synthetic chemist's toolbox.

Table 2: Synthetic Transformations of this compound

| Reaction | Reagent Type | Product Type | Application of Product |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Substituted Alkene (e.g., stilbene (B7821643) derivative) | Organic electronics, dyes researchgate.net |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated System | Polymers, fine chemicals rsc.org |

| Schiff Base Condensation | Primary Amine | Imine | Liquid crystals, catalytic ligands researchgate.net |

Synthesis of Diverse Chemical Entities for Academic Exploration